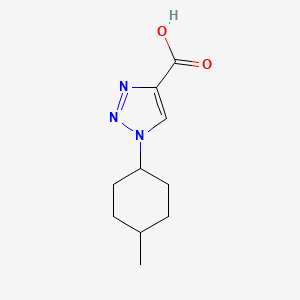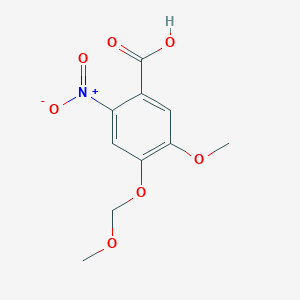
3,6-Diiodobenzol-1,2-diol
Übersicht
Beschreibung
3,6-Diiodobenzene-1,2-diol is a chemical compound that belongs to the class of diiodobenzenes. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Wissenschaftliche Forschungsanwendungen
3,6-Diiodobenzene-1,2-diol is valuable in several fields of scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
Target of Action
It is known that iodinated compounds often interact with various enzymes and proteins within the body, altering their function .
Mode of Action
It is known that iodinated compounds can undergo electrophilic aromatic substitution reactions . In these reactions, the compound can form a sigma-bond with the target molecule, generating a positively charged intermediate. This intermediate can then undergo further reactions, leading to changes in the target molecule .
Biochemical Pathways
Iodinated compounds are known to participate in various biochemical reactions, including oxidation and free radical reactions . These reactions can lead to changes in the structure and function of target molecules, potentially affecting downstream biochemical pathways .
Pharmacokinetics
Iodinated compounds are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific structure and the presence of other functional groups .
Result of Action
Iodinated compounds can have various effects depending on their specific targets and mode of action . These effects can include changes in enzyme activity, alterations in protein structure and function, and potential impacts on cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,6-Diiodobenzene-1,2-diol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with target molecules . Additionally, the compound’s stability may be affected by light and heat, suggesting that it should be stored in a dark, cool place .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodobenzene-1,2-diol typically involves the iodination of catechol (benzene-1,2-diol). The reaction is carried out under controlled conditions to ensure selective iodination at the 3 and 6 positions of the benzene ring. Common reagents used in this process include iodine and an oxidizing agent such as sodium iodate or potassium iodate .
Industrial Production Methods
Industrial production of 3,6-Diiodobenzene-1,2-diol follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of catechol and iodine, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diiodobenzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the diiodo groups to other functional groups.
Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and lead tetraacetate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Compounds with reduced iodine content.
Substitution: Various substituted benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diiodobenzene: Similar structure but lacks the hydroxyl groups.
3,5-Diiodobenzene-1,2-diol: Similar structure with different iodine substitution pattern.
4,6-Diiodobenzene-1,2-diol: Another isomer with different iodine positions.
Uniqueness
3,6-Diiodobenzene-1,2-diol is unique due to its specific iodine substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other isomers may not be as effective .
Eigenschaften
IUPAC Name |
3,6-diiodobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKXHMBCNZLCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1I)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729284 | |
| Record name | 3,6-Diiodobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361525-84-0 | |
| Record name | 3,6-Diiodobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B1427215.png)

![Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate](/img/structure/B1427217.png)

![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)
![[3-Methyl-1-(methylamino)cyclopentyl]methanol](/img/structure/B1427223.png)





